Halogen Pattern: XLogP3-AA Lipophilicity vs. Non-Fluorinated Analogs
The computed lipophilicity (XLogP3-AA) of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is 2.5 [1]. This represents a substantial increase in lipophilicity compared to the unsubstituted 1-indanone scaffold, which has an XLogP of approximately 1.2 [2]. This difference is directly attributable to the addition of the bromine and fluorine atoms and is a key parameter for predicting blood-brain barrier permeability and overall pharmacokinetic behavior in drug design [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 1-Indanone (XLogP = ~1.2) |
| Quantified Difference | +1.3 log units |
| Conditions | In silico computed property using XLogP3 3.0 (PubChem) |
Why This Matters
The specific 5-bromo-4-fluoro pattern offers a distinct and quantifiable lipophilicity window, differentiating it from other monosubstituted or unsubstituted indanones for rational drug design.
- [1] PubChem. (2026). 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. PubChem CID 58614053. View Source
- [2] PubChem. (2026). 1-Indanone. PubChem CID 6735. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
